N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)25(28)26-15-16-27-17-24(22-13-7-8-14-23(22)27)29-18-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBABSCUOBAVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps. One common method includes the initial formation of the indole ring, followed by the introduction of the benzylthio group. The final step involves the attachment of the methylbenzamide group. Key reagents used in these steps include indole derivatives, benzyl halides, and methylbenzoyl chloride. The reactions are often carried out under controlled temperatures and may require catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing indole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays revealed that certain indole derivatives can effectively target specific signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial activity against a range of pathogens. Studies have reported that benzothioindole derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as novel antimicrobial agents .
Anti-inflammatory Effects
Indole derivatives are also being investigated for their anti-inflammatory properties. Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . This property is particularly relevant for conditions like arthritis and other inflammatory diseases.
Anticancer Studies
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including compounds structurally related to this compound. These compounds were tested against various cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .
Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of similar benzothioindole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited potent antibacterial activity with MIC values comparable to existing antibiotics .
Mechanism of Action
The mechanism by which N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share structural or functional similarities with N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide:
Functional Group Analysis
Indole Modifications
- Position of substitution : The target compound’s benzylthio group at C3 of indole contrasts with analogues like 1a (), which has a formyl group at C2 . This positional difference may alter electronic properties and target selectivity .
- Benzylthio vs.
Benzamide Variations
- 2-Methyl substitution : Present in both the target compound and the SARS-CoV-2 inhibitor 19 (). Methyl groups often enhance metabolic stability by blocking oxidative sites .
- Linker flexibility: The ethyl linker in the target compound is shorter than the aminoethyl linkers in imidazolyl benzamides (), which may restrict conformational flexibility but reduce entropic penalties during binding .
Biological Activity
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₈H₁₈N₂S
- Molecular Weight : 298.42 g/mol
- CAS Number : [insert CAS number if available]
The presence of the indole moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic effects in various diseases. For instance, indole derivatives have been shown to interact with carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in tissues .
- Receptor Modulation : The structural characteristics allow for potential binding to various receptors, including serotonin receptors and other G-protein coupled receptors (GPCRs). This modulation can affect neurotransmission and cellular signaling pathways.
- Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can help mitigate oxidative stress in cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase | |
| Antioxidant | Reduces oxidative stress in vitro | |
| Receptor Binding | Affinity for serotonin receptors |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of related indole compounds, demonstrating that they induce apoptosis in cancer cells through the activation of caspase pathways. The benzylthio group enhances the lipophilicity of the compound, potentially improving its cellular uptake and efficacy against tumor cells .
Case Study 2: Neuroprotective Effects
Research has shown that indole derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. In animal models, this compound was tested for its ability to protect neurons from glutamate-induced toxicity, showing promising results .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of indole-benzamide hybrids typically involves multi-step protocols. For example, indole derivatives are functionalized via nucleophilic substitution (e.g., benzylthio group introduction using benzyl mercaptan under basic conditions). Subsequent amidation with 2-methylbenzoyl chloride is performed in anhydrous DMF with coupling agents like HATU or EDCI . Key parameters include temperature control (60–80°C for condensation), stoichiometric ratios (1:1.2 for indole:benzamide), and purification via column chromatography (hexane/EtOAc gradients). Yield optimization requires monitoring via TLC and spectroscopic validation (e.g., FT-IR for S–C bond confirmation at ~650 cm⁻¹) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign aromatic protons (δ 6.8–8.2 ppm for indole), benzylthio methylene (δ ~4.2 ppm), and amide NH (δ ~10.2 ppm). 13C-NMR confirms carbonyl (C=O at ~168 ppm) and quaternary carbons .
- X-ray crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between benzamide and indole planes) and hydrogen bonding (N–H···O interactions). Requires single crystals grown via slow evaporation in EtOH/CHCl₃ .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z ~433) and isotopic patterns .
Q. How can antioxidant activity be evaluated for indole-benzamide derivatives, and what are common pitfalls in DPPH/FRAP assays?
- Methodological Answer :
- DPPH assay : Dissolve compounds in methanol (100 µg/mL), mix with DPPH solution (4:4 v/v), incubate 30 min, and measure absorbance at 517 nm. Control for solvent interference (e.g., DMSO quenches radicals) .
- FRAP assay : Use Fe³⁺-TPTZ complex (pH 3.6), incubate at 37°C for 20 min, and measure at 593 nm. Normalize to ascorbic acid standards. Pitfalls include pH sensitivity and false positives from reducing sugars .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., SARS-CoV-2 PLpro)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with PLpro crystal structure (PDB: 7JRN). Parameterize ligand charges via AM1-BCC and grid box centered on catalytic cysteine (Cys111). Validate poses with MD simulations (NAMD, 100 ns) to assess stability .
- QSAR models : Correlate substituent effects (e.g., benzylthio vs. methoxy) with IC₅₀ values. Use descriptors like logP, polar surface area, and H-bond donors .
Q. How do structural modifications (e.g., halogenation at the benzamide or indole rings) alter bioactivity and metabolic stability?
- Methodological Answer :
- Halogenation : Introduce Cl/F at para positions of benzamide to enhance lipophilicity (logP ↑) and CYP450 resistance. For indole rings, 5-fluoro substitution improves π-stacking in enzymatic pockets but may reduce solubility .
- Metabolic studies : Use liver microsomes (human/rat) with NADPH cofactor. Monitor Phase I metabolites via LC-MS (e.g., hydroxylation at benzylic position). Compare half-life (t½) with unmodified analogs .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic profiling : Assess plasma protein binding (equilibrium dialysis), BBB permeability (PAMPA), and clearance (CL) in rodent models. Low bioavailability may stem from poor solubility (enhance via nanoformulation) .
- Off-target screening : Use kinase/GPCR panels to identify polypharmacology. For example, indole derivatives may bind 5-HT₆ receptors (Kᵢ < 10 nM), complicating selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
